Sodium;5-tert-butyl-2,3-dimethylbenzenesulfonate
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Overview
Description
Sodium;5-tert-butyl-2,3-dimethylbenzenesulfonate is an organic compound that belongs to the class of sulfonates. It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with tert-butyl and dimethyl groups. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5-tert-butyl-2,3-dimethylbenzenesulfonate typically involves the sulfonation of 5-tert-butyl-2,3-dimethylbenzene. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as the sulfonating agents. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Sodium;5-tert-butyl-2,3-dimethylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as alkoxides, leading to the formation of ethers.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Common Reagents and Conditions
Nucleophilic Substitution: Alkoxides (e.g., sodium ethoxide) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Ethers: Formed through nucleophilic substitution.
Sulfonic Acids: Resulting from oxidation.
Sulfinate or Thiol Compounds: Produced via reduction.
Scientific Research Applications
Sodium;5-tert-butyl-2,3-dimethylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in nucleophilic substitution reactions.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of detergents, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium;5-tert-butyl-2,3-dimethylbenzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group is highly reactive, allowing it to participate in substitution and oxidation-reduction reactions. The tert-butyl and dimethyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Sodium tert-butoxide: A strong, non-nucleophilic base used in organic synthesis.
Potassium tert-butoxide: Similar to sodium tert-butoxide but with different solubility and reactivity properties.
Sodium methanesulfonate: Another sulfonate compound with different substituents on the benzene ring.
Uniqueness
Sodium;5-tert-butyl-2,3-dimethylbenzenesulfonate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. The presence of both tert-butyl and dimethyl groups provides a balance of steric hindrance and electronic effects, making it a versatile reagent in various chemical reactions.
Properties
IUPAC Name |
sodium;5-tert-butyl-2,3-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3S.Na/c1-8-6-10(12(3,4)5)7-11(9(8)2)16(13,14)15;/h6-7H,1-5H3,(H,13,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBLBNPOJOIUKV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)[O-])C(C)(C)C.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NaO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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